8-Hydroxyquinoline-5-sulfonic acid dihydrate

描述

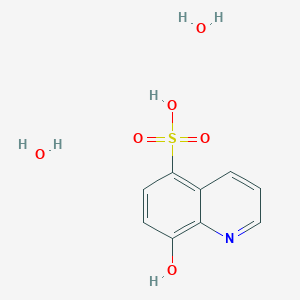

8-Hydroxyquinoline-5-sulfonic acid dihydrate is a chemical compound with the molecular formula C9H7NO4S·2H2O. It is also known as this compound. This compound is characterized by the presence of a quinoline ring system substituted with a hydroxyl group at the 8th position and a sulfonic acid group at the 5th position. The dihydrate form indicates that it crystallizes with two molecules of water.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxyquinoline-5-sulfonic acid dihydrate typically involves the sulfonation of 8-hydroxyquinoline. The process can be summarized as follows:

Starting Material: 8-hydroxyquinoline.

Sulfonation: The 8-hydroxyquinoline is treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group at the 5th position.

Purification: The resulting product is purified through recrystallization, often from water, to obtain the dihydrate form.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may involve continuous flow reactors and automated purification systems to ensure consistency and efficiency.

化学反应分析

Types of Reactions

8-Hydroxyquinoline-5-sulfonic acid dihydrate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced under specific conditions to modify the quinoline ring.

Substitution: The sulfonic acid group can participate in substitution reactions, such as forming sulfonate esters.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alcohols, amines.

Major Products Formed

Oxidation Products: Quinone derivatives.

Reduction Products: Reduced quinoline derivatives.

Substitution Products: Sulfonate esters and amides.

科学研究应用

Biological Applications

1.1 Antimicrobial Activity

Research has demonstrated that 8-hydroxyquinoline derivatives exhibit significant antimicrobial properties. The compound has been shown to possess antibacterial and antifungal activities against various pathogens. For instance, derivatives of 8-hydroxyquinoline have been synthesized and tested against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, showing promising results with minimum inhibitory concentration (MIC) values indicating potent activity against these strains .

1.2 Anticancer Properties

The anticancer potential of 8-hydroxyquinoline-5-sulfonic acid dihydrate has been extensively studied. It acts as a metal-chelating agent, which can modulate cellular metal and redox homeostasis. This property is crucial for its activity against various cancer cell lines. Studies indicate that modifications to the quinoline scaffold can enhance its lipophilicity and biological activity, making it a candidate for further drug development .

1.3 Antiviral Activity

Recent studies have explored the antiviral properties of 8-hydroxyquinoline derivatives, particularly in the context of emerging viruses like SARS-CoV-2. The compound has shown potential in inhibiting viral replication through various mechanisms, including interference with viral entry and replication processes .

Chelating Properties

This compound is recognized for its ability to form stable complexes with metal ions such as copper and iron. This chelation capability is not only fundamental to its biological activity but also has practical applications in analytical chemistry:

- Metal Ion Detection : The compound can be used as a reagent for detecting metal ions through fluorescence spectroscopy. Studies have shown that complexes formed with certain metals exhibit strong fluorescence, which can be utilized for sensitive detection methods .

- Environmental Applications : Its chelating properties allow it to be used in environmental monitoring to assess metal contamination in water sources .

Material Science Applications

3.1 Polymer Chemistry

Incorporating 8-hydroxyquinoline-5-sulfonic acid into polymer matrices has been explored for developing materials with enhanced antibacterial and antifungal properties. For example, poly(vinyl alcohol) composites containing this compound have demonstrated improved performance against microbial growth, making them suitable for biomedical applications .

3.2 Photonic Applications

The fluorescence properties of 8-hydroxyquinoline derivatives make them suitable candidates for photonic applications, such as in the development of sensors and light-emitting devices. The stability and tunability of their optical properties through chemical modification are areas of active research .

Case Studies

作用机制

The mechanism of action of 8-Hydroxyquinoline-5-sulfonic acid dihydrate primarily involves its ability to chelate metal ions. The hydroxyl and sulfonic acid groups coordinate with metal ions, forming stable complexes. This chelation can disrupt metal-dependent biological processes, leading to antimicrobial and anticancer effects. The compound’s fluorescence properties also make it useful in analytical applications for detecting metal ions.

相似化合物的比较

Similar Compounds

8-Hydroxyquinoline: Lacks the sulfonic acid group, making it less water-soluble and with different chelation properties.

5-Sulfo-8-hydroxyquinoline: Similar structure but without the dihydrate form, affecting its crystallization and solubility.

8-Hydroxy-7-iodo-5-quinolinesulfonic acid: Contains an additional iodine atom, altering its reactivity and applications.

Uniqueness

8-Hydroxyquinoline-5-sulfonic acid dihydrate is unique due to its combination of hydroxyl and sulfonic acid groups, which confer specific chelation and solubility properties. The dihydrate form also influences its crystallization behavior and stability, making it distinct from other quinoline derivatives.

生物活性

8-Hydroxyquinoline-5-sulfonic acid dihydrate (HQS) is a derivative of 8-hydroxyquinoline, known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This compound has garnered attention in medicinal chemistry due to its potential as a therapeutic agent and its applications in various biomedical fields.

Chemical Structure and Properties

8-Hydroxyquinoline-5-sulfonic acid has the molecular formula C₉H₇N₁O₄S and features a sulfonic acid group that enhances its solubility and reactivity. The presence of the hydroxyl group and nitrogen in the quinoline ring contributes to its biological activity by facilitating interactions with biological targets.

Antimicrobial Activity

Research indicates that HQS exhibits significant antimicrobial properties against various pathogens:

- Antibacterial Activity : Studies have shown that HQS is effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. For instance, a study reported inhibition zones of 22 mm against Pseudomonas aeruginosa, demonstrating its potential as an antibacterial agent .

- Antifungal Activity : HQS also displays antifungal properties, particularly against Candida albicans. The incorporation of HQS into polymeric materials has been shown to enhance their antifungal activity, making them suitable for applications in wound dressings .

Antitumor Activity

HQS has been investigated for its cytotoxic effects on cancer cells. In vitro studies have demonstrated that HQS and its metal complexes exhibit significant cytotoxicity against human cervical cancer cells (HeLa). The cytotoxicity was notably enhanced when HQS was complexed with transition metals like Cu²⁺, suggesting a synergistic effect .

The biological activities of HQS can be attributed to several mechanisms:

- Metal Complexation : HQS can form complexes with metal ions, which may enhance its biological efficacy. For example, studies have shown that the Cu²⁺ complex of HQS exhibits improved cytotoxicity against cancer cells compared to the free compound .

- Inhibition of Key Enzymes : HQS derivatives have been reported to inhibit specific enzymes involved in bacterial cell division and tumor growth, contributing to their antibacterial and anticancer activities .

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of various HQS derivatives. The results indicated that certain derivatives exhibited higher inhibition rates against Staphylococcus aureus than standard antibiotics, with minimum inhibitory concentration (MIC) values as low as 1 × 10⁻⁶ mg/mL .

Study 2: Antitumor Potential

In vitro assays conducted on HeLa cells revealed that the cytotoxicity of HQS was significantly enhanced when combined with metal ions. The IC₅₀ values for the Cu²⁺ complex were substantially lower than those for uncomplexed HQS, indicating a potential therapeutic advantage in cancer treatment .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound:

| Activity Type | Target Organisms/Cells | Efficacy | Remarks |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition zones up to 25 mm | Effective against Gram-positive bacteria |

| Pseudomonas aeruginosa | Inhibition zones up to 22 mm | Strong activity compared to standard drugs | |

| Antifungal | Candida albicans | Significant growth inhibition | Enhanced when incorporated into polymer mats |

| Antitumor | HeLa cells | IC₅₀ values significantly reduced | Synergistic effects with metal complexes |

属性

IUPAC Name |

8-hydroxyquinoline-5-sulfonic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4S.2H2O/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7;;/h1-5,11H,(H,12,13,14);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJGYRFBAVRDEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00273979 | |

| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00273979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89614-03-9 | |

| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00273979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。